molecular formula C15H11NO3 B2846593 3-(4-Cyanophenoxymethyl)benzoic acid CAS No. 167569-29-1

3-(4-Cyanophenoxymethyl)benzoic acid

Cat. No.: B2846593
CAS No.: 167569-29-1
M. Wt: 253.257
InChI Key: VDGFDFDUGHYYIZ-UHFFFAOYSA-N
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Description

3-(4-Cyanophenoxymethyl)benzoic acid is an organic compound with the molecular formula C15H11NO3 and a molecular weight of 253.26 g/mol . It is characterized by the presence of a benzoic acid moiety substituted with a cyanophenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenoxymethyl)benzoic acid typically involves the reaction of 4-cyanophenol with a suitable benzoic acid derivative. One common method is the nucleophilic substitution reaction where 4-cyanophenol reacts with 3-(chloromethyl)benzoic acid under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenoxymethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Cyanophenoxymethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenoxymethyl)benzoic acid involves its interaction with specific molecular targets. The cyanophenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity. The benzoic acid moiety can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Cyanophenoxymethyl)benzoic acid is unique due to the combination of the cyanophenoxy and benzoic acid moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-cyanophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c16-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)15(17)18/h1-8H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGFDFDUGHYYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.46 g of methyl 3-[(4-cyanophenoxy)methyl]benzoate and 175 mg of lithium hydroxide monohydrate were stirred in 7 ml of a solvent mixture of tetrahydrofuran, methanol and water (2:1:2) for 1 hour to hydrolyze the ester. The reaction mixture was added to 1 M of hydrochloric acid. The precipitate thus formed was taken by the filtration and then dried to obtain the title compound in the form of white crystals.
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0.46 g
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reactant
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lithium hydroxide monohydrate
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175 mg
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7 mL
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ester
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